Bienvenue dans la boutique en ligne BenchChem!

BM212

Antimycobacterial MDR-TB Phenotypic Screening

BM212 is the definitive MmpL3 inhibitor reference standard for TB drug discovery. It uniquely combines MmpL3 inhibition with EthR2 transcriptional regulator binding—a dual-target profile not found in SQ109 or indolecarboxamides. BM212 retains full potency against MDR-TB clinical isolates (MIC 0.7–1.5 µg/mL), eradicates intracellular mycobacteria (>1 log10 CFU reduction), and kills non-replicating bacilli under hypoxia. As the founding 1,5-diarylpyrrole scaffold (PI=6), it is the essential baseline for SAR optimization. ≥98% purity, QC-certified.

Molecular Formula C23H25Cl2N3
Molecular Weight 414.4 g/mol
CAS No. 146204-42-4
Cat. No. B1667142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBM212
CAS146204-42-4
Synonyms1,5-di(4-chlorophenyl)-2-methyl-3-(4-methylpiperazin-1-yl)methylpyrrole
BM 212
BM-212
BM212 cpd
Molecular FormulaC23H25Cl2N3
Molecular Weight414.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)CN4CCN(CC4)C
InChIInChI=1S/C23H25Cl2N3/c1-17-19(16-27-13-11-26(2)12-14-27)15-23(18-3-5-20(24)6-4-18)28(17)22-9-7-21(25)8-10-22/h3-10,15H,11-14,16H2,1-2H3
InChIKeyYWZIODCWLMCMMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BM212 (CAS 146204-42-4) Procurement Guide: A Validated MmpL3 Inhibitor Scaffold for Tuberculosis Drug Discovery


BM212 (CAS 146204-42-4) is a 1,5-diarylpyrrole derivative and the founding lead compound of a well-characterized class of antimycobacterial agents that act as potent MmpL3 inhibitors [1]. Its molecular formula is C23H25Cl2N3 with a molecular weight of 414.37 Da . BM212 was identified through a whole-cell phenotypic screening approach and has been validated across multiple studies to exhibit strong inhibitory activity against both drug-sensitive and multidrug-resistant Mycobacterium tuberculosis (M. tuberculosis) strains, as well as several non-tuberculous mycobacteria (NTM) [2]. The compound is also active against intracellular mycobacteria residing within macrophages [3]. Due to its well-defined mechanism of action, established structure-activity relationship (SAR), and low cytotoxicity profile relative to its antimycobacterial potency, BM212 serves as a critical reference standard and a validated starting point for medicinal chemistry optimization in tuberculosis drug discovery programs [4].

Why BM212 Cannot Be Arbitrarily Substituted with Other MmpL3 Inhibitors or Pyrrole Analogs


The scientific and industrial utility of BM212 is defined by its specific, quantifiable properties, which are not shared uniformly across the MmpL3 inhibitor class or even its close structural analogs. First, the antimycobacterial potency of BM212 is highly dependent on the integrity of its 1,5-bis(4-chlorophenyl) substitution pattern, with modifications often leading to significant shifts in activity and selectivity [1]. Second, BM212 demonstrates a unique dual-mechanistic profile, inhibiting MmpL3 while also binding to the transcriptional regulator EthR2, a characteristic that differentiates it from other well-studied MmpL3 inhibitors like SQ109 [2]. Third, its ability to kill non-replicating mycobacteria under low-oxygen conditions is a property not shared by other MmpL3 inhibitor classes, such as indolecarboxamides [3]. Consequently, substituting BM212 with a generic 'MmpL3 inhibitor' or a 'pyrrole derivative' without accounting for these specific differences can invalidate comparative studies, compromise structure-activity relationship (SAR) analyses, and lead to misinterpretation of experimental results in drug discovery workflows.

BM212 Differentiation Evidence: Quantitative Comparison Against Key Analogs and Standards


Retention of Potency Against MDR-TB Clinical Isolates vs. Standard First-Line Drugs

In contrast to standard first-line drugs like isoniazid (INH), rifampin (RIF), and ethambutol (EMB), which show reduced or no activity against MDR-TB clinical isolates, BM212 retains its full inhibitory potency. This was demonstrated against 14 clinical isolates of M. tuberculosis that were resistant to some of the most commonly used antimycobacterial drugs [1].

Antimycobacterial MDR-TB Phenotypic Screening

Activity Against Intracellular Mycobacteria vs. Extracellular Potency

While many compounds show in vitro activity against planktonic mycobacteria, BM212 demonstrates significant bactericidal activity against intramacrophagic M. tuberculosis. In a U937 human macrophage infection model, BM212 reduced the viable intracellular bacterial count by >1 log10 CFU/mL at a concentration of 5 µg/mL after 7 days of incubation, and achieved complete inhibition (100%) of intracellular mycobacteria at a concentration of 1 µg/mL [1].

Intracellular Infection Macrophage Model Bactericidal Activity

Confirmed Multi-Target Binding Profile (MmpL3 + EthR2) vs. Single-Target MmpL3 Inhibitors

BM212 is a validated inhibitor of the essential mycobacterial membrane protein MmpL3, but chemoproteomic profiling has revealed a secondary target not shared by other MmpL3 inhibitors like SQ109. BM212 binds to the transcriptional regulator EthR2, with an in vitro tryptophan fluorescence quenching assay showing significant binding upon addition of BM212 [1]. This multi-target profile distinguishes it from purely single-target MmpL3 inhibitors.

Target Engagement Mechanism of Action Chemoproteomics

Activity Against Non-Replicating Mycobacteria vs. Indolecarboxamide MmpL3 Inhibitors

Inhibitors of the same target can have different functional outcomes. BM212 demonstrates the ability to kill non-replicating M. tuberculosis bacilli grown under low-oxygen-tension conditions, a model for mycobacterial dormancy. Under these conditions, BM212 exhibits an MIC of 18.5 μM [1]. In contrast, other classes of MmpL3 inhibitors, such as the indolecarboxamides, are devoid of activity against non-replicating bacilli under identical conditions [1].

Non-Replicating Persistence Dormancy Bactericidal

Quantified Cytotoxicity Profile and Calculated Selectivity Index

The therapeutic potential of an antimycobacterial agent is defined by its selectivity index (SI). BM212 exhibits a moderate selectivity window. Against M. tuberculosis H37Rv, its MIC is 5 µM [1]. In a HepG2 human liver cell line, its IC50 for cytotoxicity is 7.8 µM after 48 hours, yielding a selectivity index (SI) of 1.56 [2]. This profile is less favorable than its optimized analog 4a, which exhibits an IC50 of 203.1 µM in HepG2 cells, resulting in a significantly higher SI [3].

Selectivity Cytotoxicity Safety Profile

Primary Research and Industrial Use Cases for BM212


Benchmark Standard for MmpL3 Inhibitor Screening and SAR Campaigns

BM212 serves as the foundational reference standard for any research program focused on MmpL3 inhibition. Its well-characterized activity against M. tuberculosis H37Rv (MIC of 5 µM or 0.7-1.5 µg/mL) provides a reliable benchmark for evaluating the potency of new chemical entities [1]. Its confirmed, direct binding to MmpL3, validated through spontaneous resistant mutant analysis, makes it a superior positive control for target engagement assays compared to compounds with ambiguous mechanisms [2]. Additionally, its moderate selectivity index (SI ≈ 1.56) against HepG2 cells provides a crucial baseline for medicinal chemists aiming to improve the safety profile of next-generation diarylpyrroles [3].

Tool Compound for Intracellular and MDR-TB Infection Models

In models of persistent or drug-resistant tuberculosis, BM212 is an indispensable tool. Its proven bactericidal activity against intracellular mycobacteria (achieving a >1 log10 CFU/mL reduction at 5 µg/mL in U937 macrophages) makes it ideal for studying host-pathogen interactions and the efficacy of compounds against non-replicating or dormant bacilli [1]. Furthermore, its retained activity against clinical MDR-TB isolates resistant to first-line drugs (INH, RIF, EMB) at MICs of 0.7-1.5 µg/mL ensures its utility as a robust reference compound in assays designed to identify agents active against drug-resistant phenotypes [2].

Positive Control for Multi-Target Engagement Studies

BM212 is uniquely suited as a positive control in chemical biology studies exploring polypharmacology in mycobacteria. Its confirmed interaction with EthR2, a transcriptional regulator, in addition to its primary target MmpL3, is a differentiated property not found in other common MmpL3 inhibitors like SQ109 [1]. This dual-target profile, confirmed through chemoproteomics and in vitro binding assays, allows researchers to use BM212 as a reference point to investigate the biological consequences of simultaneously modulating cell wall biosynthesis (via MmpL3) and gene regulation (via EthR2).

Parent Scaffold for Medicinal Chemistry Derivatization

For laboratories engaged in the synthesis of novel antimycobacterial agents, BM212 is the well-validated parent scaffold for derivatization. Extensive SAR studies have identified the 1,5-diarylpyrrole core with the N-methylpiperazine moiety as the essential pharmacophore [1]. The reported protection index (PI) for BM212 of 6, and the fact that optimized analogs have achieved PIs comparable to clinical drugs like streptomycin (128) and rifampin (128), provide a clear and quantifiable goal for lead optimization efforts [2]. Researchers can directly compare the PI of their novel analogs to BM212's baseline of 6 to assess the success of their structural modifications in improving the therapeutic window [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for BM212

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.